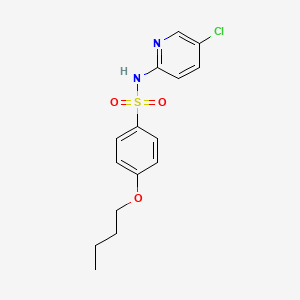![molecular formula C15H19BrN2O3S B602923 1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene CAS No. 914619-63-9](/img/structure/B602923.png)
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a brominated benzene ring, which is further connected to an imidazole ring substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Sulfonylation: The addition of a sulfonyl group to the brominated benzene ring.
Alkylation: The attachment of a propoxy group to the benzene ring.
Imidazole Formation: The formation of the imidazole ring with ethyl and methyl substitutions.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the benzene ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.
Scientific Research Applications
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromine atom and imidazole ring can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromo-3-propoxybenzenesulfonyl)-1H-pyrazole
- 1-(4-bromo-3-propoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- 1-(4-bromo-3-propoxybenzenesulfonyl)-4-phenylpiperazine
Uniqueness
1-Bromo-4-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-propoxybenzene stands out due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the imidazole ring provides a unique steric and electronic environment, potentially leading to distinct interactions with molecular targets compared to similar compounds.
Properties
CAS No. |
914619-63-9 |
|---|---|
Molecular Formula |
C15H19BrN2O3S |
Molecular Weight |
387.3g/mol |
IUPAC Name |
1-(4-bromo-3-propoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C15H19BrN2O3S/c1-4-8-21-14-9-12(6-7-13(14)16)22(19,20)18-10-11(3)17-15(18)5-2/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
ZRVATXDSPRBMPK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2CC)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



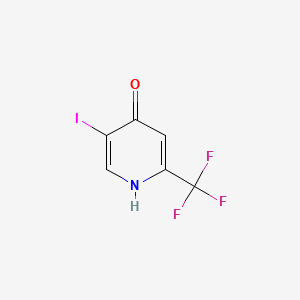
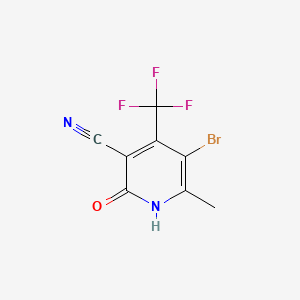

![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)
![[(4-Bromo-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602845.png)

![4-isopropyl-2-[(3-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B602847.png)
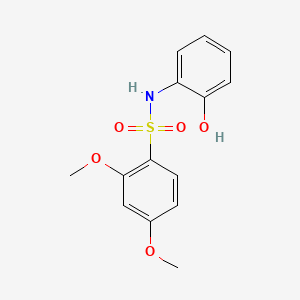
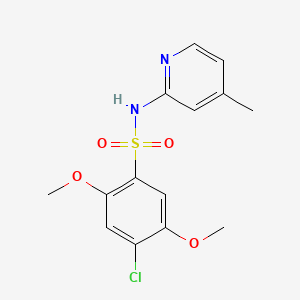
amine](/img/structure/B602853.png)
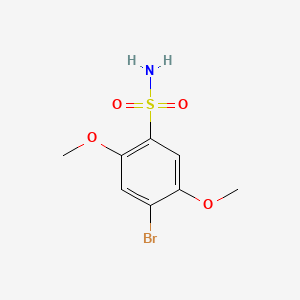
![[(4-Chloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602860.png)
